Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1-->6)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside
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Overview
Description
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is a flavonoid glycoside compound. It is known for its antioxidant properties and is found in various plants, particularly in the legume family. This compound has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with specific sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from natural sources, such as the leaves of Sophora japonica. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the kaempferol backbone .
Scientific Research Applications
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals, which is important in understanding cellular protection mechanisms.
Mechanism of Action
The mechanism of action of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside involves its antioxidant properties. It scavenges free radicals and inhibits the formation of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The compound also exhibits inhibitory activity against enzymes like topoisomerase, which is involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-galactopyranoside: This compound has a similar glycosylation pattern but with different sugar residues.
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-glucopyranoside: Another similar compound with a different glycosylation linkage.
Uniqueness
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct antioxidant properties and biological activities. The presence of multiple sugar residues linked to the kaempferol backbone enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C33H40O20 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)24(43)27(46)32(51-17)53-30-25(44)20(39)16(8-34)50-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3 |
InChI Key |
DCHRRURXMLCREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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